(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid

Suzuki-Miyaura coupling Regioselectivity Diarylpyrazolopyridine synthesis

This is the 5-yl regioisomer of pyrazolo[3,4-b]pyridine boronic acid (CAS 1417985-25-1), enabling exclusive C5 arylation via Suzuki-Miyaura coupling. Unlike the frequently mis-assigned 4-yl isomer or its pinacol ester, this free boronic acid provides regioselective C–C bond formation at the pyridine ring—critical for kinase inhibitor SAR where positional substitution governs potency and selectivity. Ensure vendor specification of the 5-yl structure (e.g., BLD Cat No. BD298121) before procurement to avoid regioisomeric products with divergent bioactivity. Store at 2–8°C under inert atmosphere.

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
CAS No. 1417985-25-1
Cat. No. B1378953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid
CAS1417985-25-1
Molecular FormulaC6H6BN3O2
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(NN=C2)N=C1)(O)O
InChIInChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10)
InChIKeyJXIUBXRQKVVTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid (CAS 1417985-25-1): 5-Position Boronic Acid for Suzuki-Miyaura Cross-Coupling


(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS 1417985-25-1) is a heteroaryl boronic acid featuring a pyrazolo[3,4-b]pyridine bicyclic core with the boronic acid moiety installed at the 5-position. The compound bears the molecular formula C6H6BN3O2 with a molecular weight of 162.94 g/mol and MDL identifier MFCD18250847 . As a boron-based coupling partner for Suzuki-Miyaura cross-coupling reactions, this 5-position boronic acid enables regioselective C–C bond formation at the pyridine ring rather than the pyrazole ring [1]. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure widely exploited in medicinal chemistry for kinase inhibitor development, with the 5-position boronic acid serving as a critical building block for introducing aryl and heteroaryl substituents at this specific site [2].

Why Generic Boronic Acid Substitution Fails for (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid


In pyrazolo[3,4-b]pyridine-based Suzuki-Miyaura coupling, substitution with a structurally distinct boronic acid analog fundamentally alters the coupling outcome due to position-dependent reactivity and regioselectivity constraints. The pyrazolo[3,4-b]pyridine scaffold contains multiple coupling-competent positions (C3, C5, C6), each exhibiting distinct reactivity profiles and requiring precise matching between the boronic acid coupling partner and the halide-bearing substrate [1]. Generic substitution with a 4-position isomer (CAS 1417985-25-1 incorrectly assigned to 4-yl in some catalogs) or with the corresponding pinacol ester (CAS 1093819-50-1) changes the site of C–C bond formation, resulting in regioisomeric products with divergent biological activity profiles . Furthermore, the free boronic acid and its pinacol ester derivative are not functionally interchangeable in all coupling protocols due to differences in stability, transmetallation kinetics, and compatibility with aqueous versus anhydrous conditions . In medicinal chemistry campaigns targeting specific kinase binding modes, the regiochemistry of the installed aryl group is a critical determinant of potency and selectivity—substituting the 5-position boronic acid with a 4- or 6-position analog produces structural isomers that may exhibit significantly reduced target engagement [2].

Quantitative Evidence Guide: Differentiating (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid from Analogs


Regioselective Suzuki Coupling at C3 Over C6 Position Using Pyrazolo[3,4-b]pyridine Boronic Acids

In Suzuki-Miyaura coupling reactions involving pyrazolo[3,4-b]pyridine substrates, the 5-position boronic acid enables high chemoselectivity for the C3 position over the C6 position. When aryl and heteroaryl-boronic acids are coupled with dihalogenated pyrazolo[3,4-b]pyridines, the reaction proceeds with high selectivity for the C3 position, enabling sequential one-pot diarylation [1]. The sequential arylation strategy can be performed in a one-pot manner without significant loss of efficiency compared to stepwise synthesis [2].

Suzuki-Miyaura coupling Regioselectivity Diarylpyrazolopyridine synthesis

C3-Arylated Pyrazolo[3,4-b]pyridine Derivatives via Suzuki Cross-Coupling with Aryl Boronic Acids

Aryl boronic acids coupled with 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate intermediate 4 produced biaryl pyrazolo[3,4-b]pyridine ester derivatives (6a–i) and hydrazide derivatives (7a–i) with notable α-amylase inhibitory activity [1]. The synthesized derivatives exhibited IC50 values in the 5.10–5.56 μM range, representing an approximately 38-fold improvement in potency compared to the reference drug acarbose [2].

Anti-diabetic agents α-Amylase inhibition Biaryl synthesis

Mps1 Kinase Inhibition by 3-Methyl-1H-pyrazolo[3,4-b]pyridine Series Compounds

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold has been validated as a chemical series for Mps1 kinase inhibition. The most potent compound (31) exhibited an IC50 of 2.596 nM against Mps1 and demonstrated kinome-wide selectivity when screened against a panel of 606 wild-type kinases at 1 μM [1]. In cellular assays, compound 31 showed antiproliferative activity with IC50 = 0.221 μM against MDA-MB-468 breast cancer cells and demonstrated in vivo efficacy in an MDA-MB-468 xenograft model with no obvious toxicity [2].

Mps1/TTK kinase Cancer therapeutics Kinase inhibitor selectivity

Regioisomeric Differentiation: 5-Position Boronic Acid versus 4-Position Isomer

Commercial sourcing of (1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid requires careful verification of regioisomeric identity. Multiple vendors list the 4-position isomer (1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid under the same CAS 1417985-25-1, creating procurement ambiguity . The 5-yl isomer (target compound) is correctly specified by vendors including BLD Pharmatech (Cat No. BD298121) and Aladdin (97% purity, contains varying amounts of anhydride) . In contrast, the 4-yl isomer is offered by vendors such as MolCore (NLT 98%) and Beyotime (≥97%) under the identical CAS number . For Suzuki coupling applications, the 5-yl and 4-yl isomers are chemically distinct starting materials that yield different regioisomeric coupling products.

Regioisomer Positional isomer Procurement specification

Stability and Storage Requirements: Boronic Acid vs. Pinacol Ester Derivatives

The free boronic acid form of this compound requires specific storage conditions to maintain reactivity. (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid is recommended for storage at 2–8°C under inert atmosphere [1]. Notably, commercial specifications frequently note that the product contains varying amounts of anhydride (boroxine) due to the propensity of boronic acids to undergo reversible dehydration . In contrast, the corresponding pinacol ester derivative (CAS 1093819-50-1) is a stable, shelf-stable solid that can be stored at room temperature, though it requires an additional deprotection step prior to coupling or use under modified Suzuki conditions .

Boronic acid stability Anhydride formation Storage conditions

Purity Grade Availability Across Commercial Suppliers

The target compound is commercially available from multiple suppliers with varying purity specifications and price points. BLD Pharmatech offers 95% purity (Cat No. BD298121) . AK Scientific supplies at 95% minimum purity . Aladdin provides a 97% high-purity grade with the explicit notation that the product contains varying amounts of anhydride . Cool Pharm offers 95% purity with storage specified at 2–8°C under inert atmosphere [1]. GlpBio offers 100 mg at US$64.00 and provides stock solution preparation guidance [2].

Purity specification Supplier comparison Procurement

Optimal Application Scenarios for (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic Acid


Regioselective Synthesis of 5-Arylated Pyrazolo[3,4-b]pyridine Kinase Inhibitor Libraries

Use (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid in Suzuki-Miyaura coupling with 3-halo-pyrazolo[3,4-b]pyridine substrates to construct C5-arylated derivatives for kinase inhibitor screening. The pyrazolo[3,4-b]pyridine scaffold has demonstrated single-digit nanomolar Mps1 kinase inhibition (IC50 = 2.596 nM) with broad kinome selectivity against 606 wild-type kinases [1]. Sequential one-pot coupling strategies enable efficient library construction with moderate to good yields (57–68%) across diverse aryl partners [2].

Development of α-Amylase Inhibitors for Anti-Diabetic Drug Discovery

Employ (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid to synthesize biaryl pyrazolo[3,4-b]pyridine esters and hydrazides targeting α-amylase inhibition. Derivatives prepared via Suzuki cross-coupling with electronically diverse aryl boronic acids exhibit IC50 values of 5.10–5.56 μM, representing approximately 38-fold improved potency over acarbose (IC50 = 200.1 μM) [3]. The coupling proceeds efficiently from the 4-(4-bromophenyl) intermediate (60% yield from Doebner synthesis) [4].

One-Pot Sequential Diarylpyrazolo[3,4-b]pyridine Synthesis

Utilize this 5-position boronic acid in one-pot sequential Suzuki-Miyaura protocols for rapid construction of diarylpyrazolo[3,4-b]pyridines. The chemoselective coupling at C3 over C6 enables sequential arylation without intermediate purification, maintaining efficiency comparable to stepwise synthesis [5]. This methodology supports the generation of diverse medicinally relevant diarylpyrazolo[3,4-b]pyridine arrays for structure-activity relationship (SAR) studies [6].

Precision Procurement for Regioisomer-Specific Synthetic Routes

This compound is indicated for research programs requiring the 5-position boronic acid specifically, not the 4-yl regioisomer (frequently mis-assigned to the same CAS number). Verify vendor specification of the 5-yl structure (e.g., BLD Cat No. BD298121) prior to procurement . For long-term storage, the free acid requires 2–8°C under inert atmosphere; alternatively, the pinacol ester (CAS 1093819-50-1) offers room-temperature stability with an additional deprotection requirement [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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